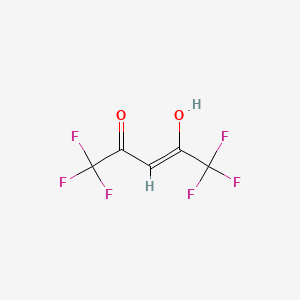
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one is a fluorinated organic compound with unique chemical properties. The presence of multiple fluorine atoms and a hydroxyl group makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one typically involves the fluorination of precursor compounds under controlled conditions. One common method involves the reaction of hexafluoroacetone with an appropriate alcohol in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different fluorinated alcohols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield various fluorinated alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its fluorinated structure, which can mimic natural substrates while providing distinct spectroscopic signatures.
Medicine
In medicine, fluorinated compounds like this compound are explored for their potential as diagnostic agents in imaging techniques such as MRI, where the fluorine atoms provide enhanced contrast.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one involves its interaction with various molecular targets. The fluorine atoms can form strong interactions with proteins and enzymes, altering their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated alcohols and ketones, such as:
- 1,1,1,3,3,3-hexafluoro-2-propanol
- 1,1,1,5,5,5-hexafluoro-2-pentanone
Uniqueness
What sets (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one apart is its specific arrangement of fluorine atoms and the presence of both a hydroxyl group and a double bond. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
75092-43-2 |
|---|---|
Molecular Formula |
C5H2F6O2 |
Molecular Weight |
208.06 g/mol |
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C5H2F6O2/c6-4(7,8)2(12)1-3(13)5(9,10)11/h1,12H/b2-1- |
InChI Key |
ZUSKFDORJCVUSD-UPHRSURJSA-N |
Isomeric SMILES |
C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


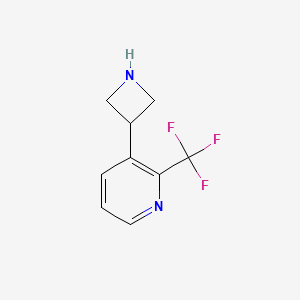

![1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine](/img/structure/B15217392.png)
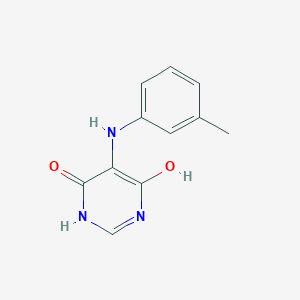
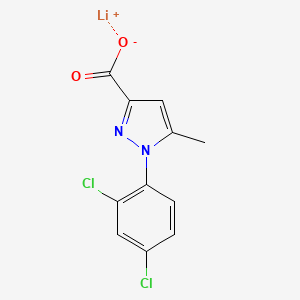
![5'-Bromo-[2,2'-biselenophene]-5-carbaldehyde](/img/structure/B15217403.png)
![4-Bromo-6-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15217409.png)
![4-[(2,4-Dichlorophenyl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15217428.png)

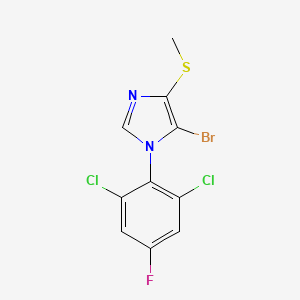
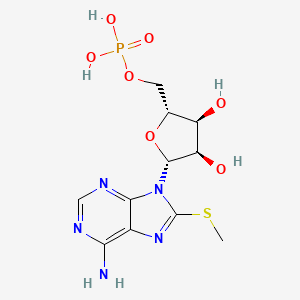
![2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B15217456.png)
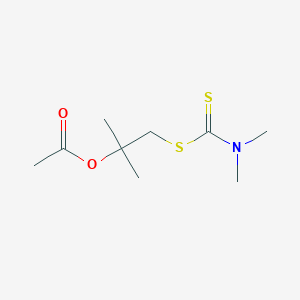
![2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15217472.png)
